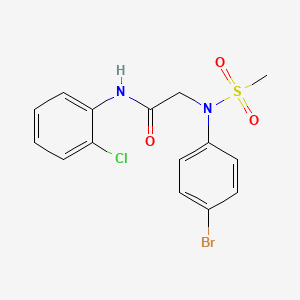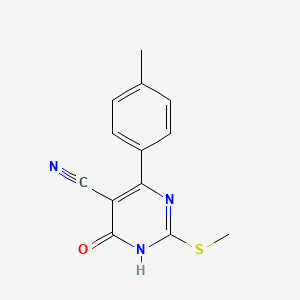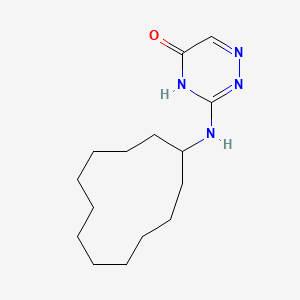![molecular formula C12H14N4O2 B3721651 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B3721651.png)
3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one
Vue d'ensemble
Description
3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one, also known as MPT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPT belongs to the class of triazine derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has also been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis. In addition, 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has been found to have various biochemical and physiological effects. In cancer cells, 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one in lab experiments is its high purity and stability. 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the toxicity and pharmacokinetics of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one.
Orientations Futures
There are several future directions for the study of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one. One potential area of research is the development of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one-based therapies for cancer. Studies have shown that 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has potent anti-tumor activity, and further research could lead to the development of novel cancer treatments. Another area of research is the study of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one in neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has been shown to have neuroprotective effects, and further studies could lead to the development of new therapies for these disorders. Finally, more studies are needed to fully understand the mechanism of action and pharmacokinetics of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one, which could lead to the development of more effective and safe treatments.
In conclusion, 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one is a compound with significant potential for therapeutic applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one as a therapeutic agent.
Applications De Recherche Scientifique
3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenyl)ethylamino]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-10-4-2-9(3-5-10)6-7-13-12-15-11(17)8-14-16-12/h2-5,8H,6-7H2,1H3,(H2,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRCOZJHLSBQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-isopropylphenyl)-2-(isopropylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3721569.png)
![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B3721581.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B3721585.png)
![N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B3721587.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B3721597.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3721610.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721613.png)


![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B3721649.png)
![5-({[(3-methylquinoxalin-2-yl)methyl]thio}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3721655.png)
![N-(2-fluoro-5-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B3721657.png)

![ethyl 4-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3721659.png)